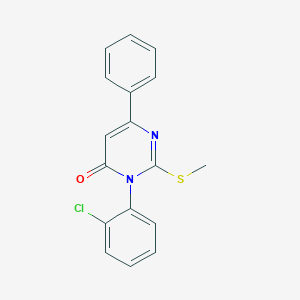

3-(2-Chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one

Description

Properties

CAS No. |

89069-45-4 |

|---|---|

Molecular Formula |

C17H13ClN2OS |

Molecular Weight |

328.8 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |

InChI |

InChI=1S/C17H13ClN2OS/c1-22-17-19-14(12-7-3-2-4-8-12)11-16(21)20(17)15-10-6-5-9-13(15)18/h2-11H,1H3 |

InChI Key |

ZOBGDLXROXKGJI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=CC(=O)N1C2=CC=CC=C2Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Biginelli-Type Condensation for Pyrimidine Core Formation

- Starting Materials: Ethyl acetoacetate or similar β-ketoesters, thiourea, and 2-chlorobenzaldehyde (for the 2-chlorophenyl substituent).

- Catalyst: Piperidine or other mild bases.

- Procedure: The three components are mixed in equimolar amounts and stirred at room temperature or under reflux conditions for several hours (typically 4–8 hours), followed by standing for 24–36 hours to allow cyclization and formation of the tetrahydropyrimidine intermediate.

- Outcome: Formation of ethyl-6-methyl-4-(2-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a key intermediate.

Introduction of the Methylsulfanyl Group

- Reagents: The tetrahydropyrimidine intermediate is treated with sodium hydroxide in methanol, cooled, and then reacted with dimethyl sulfate dropwise.

- Conditions: The mixture is refluxed for approximately 3 hours to facilitate methylation of the thiol group, converting the thioxo group to a methylsulfanyl substituent.

- Isolation: After cooling, the product is precipitated by pouring into ice, filtered, dried, and recrystallized from methanol.

- Yield: Typically moderate yields (~33–43%) are reported for methylsulfanyl derivatives.

Alternative Sulfur Alkylation Methods

- Alkylation of the thiol group can also be achieved using alkyl halides such as butyl bromide or benzyl chloride under reflux in absolute alcohol, yielding butylsulfanyl or benzylsulfanyl derivatives respectively.

- These methods involve refluxing the tetrahydropyrimidine intermediate with the alkyl halide for 4–5 hours, followed by crystallization.

Representative Experimental Data Summary

| Step | Reagents/Conditions | Product Description | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| Biginelli condensation | Ethyl acetoacetate, thiourea, 2-chlorobenzaldehyde, piperidine catalyst, stir 4 h + 24–36 h rest | Ethyl-6-methyl-4-(2-chlorophenyl)-2-thioxo-tetrahydropyrimidine-5-carboxylate | ~43 | 215–216 | Intermediate for further modification |

| Methylation of thioxo group | NaOH in methanol, dimethyl sulfate, reflux 3 h | Ethyl-6-methyl-2-(methylsulfanyl)-4-(2-chlorophenyl)-1,4-dihydropyrimidine-5-carboxylate | ~33 | 205–206 | Methylsulfanyl substitution |

| Alkylation with alkyl halides | Butyl bromide or benzyl chloride, reflux in alcohol 4–5 h | Corresponding alkylsulfanyl derivatives | Variable | Variable | Alternative sulfur alkylation |

Alternative and Advanced Synthetic Approaches

Microwave-Assisted Synthesis

- Microwave irradiation has been reported to enhance reaction rates and yields in pyrimidine synthesis.

- For example, condensation reactions under microwave conditions can reduce reaction times from hours to minutes with improved yields.

- This method is particularly effective for pyrimidine-5-carbonitrile derivatives but can be adapted for related pyrimidinone compounds.

One-Pot Multi-Component Reactions Using Nanocatalysts

- Recent green chemistry approaches utilize one-pot three-component condensations catalyzed by nanoparticles such as zinc oxide or ferrosoferric oxide.

- These methods offer cost-efficiency, environmental benefits, and good yields.

- While primarily reported for pyrano[2,3-d]pyrimidine derivatives, the principles can be extended to synthesize substituted pyrimidinones with chlorophenyl and methylsulfanyl groups.

Mechanistic Insights and Reaction Pathways

- The initial Biginelli condensation forms a dihydropyrimidine ring via nucleophilic attack of thiourea on the β-ketoester and aldehyde.

- The thioxo group (C=S) in the intermediate is then methylated by dimethyl sulfate, converting it to a methylsulfanyl (–S–CH3) substituent.

- Alkylation reactions proceed via nucleophilic substitution on the thiol sulfur atom.

- The presence of electron-withdrawing groups such as 2-chlorophenyl influences the reactivity and regioselectivity of the condensation and alkylation steps.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Biginelli condensation | Ethyl acetoacetate, thiourea, 2-chlorobenzaldehyde, piperidine | Stirring 4 h + rest 24–36 h | Simple, well-established | Moderate yields, long reaction time |

| Methylation with dimethyl sulfate | NaOH, dimethyl sulfate, methanol | Reflux 3 h | Direct methylsulfanyl introduction | Use of toxic methylating agent |

| Alkylation with alkyl halides | Butyl bromide or benzyl chloride, alcohol | Reflux 4–5 h | Versatile alkyl substituents | Requires alkyl halides, longer reflux |

| Microwave-assisted synthesis | Same as Biginelli components | Microwave irradiation, minutes | Faster, higher yields | Requires microwave equipment |

| Nanoparticle-catalyzed one-pot | Aldehyde, malononitrile, thiobarbituric acid, ZnO nanoparticles | One-pot, mild conditions | Green, cost-efficient | Limited reports for this exact compound |

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dechlorinated or modified pyrimidine derivatives.

Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures to 3-(2-Chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one exhibit significant anticancer properties.

- A study demonstrated that derivatives of pyrimidine can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in cancer progression and inflammation.

- Protein Kinase Inhibition : Similar compounds have been reported to inhibit mTOR (mechanistic target of rapamycin) pathways, which are crucial for cell growth and proliferation. This inhibition can be beneficial in treating proliferative diseases such as cancer .

Antimicrobial Activity

Preliminary studies suggest that 3-(2-Chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one may possess antimicrobial properties.

- Research on related compounds has indicated effectiveness against various bacterial strains, highlighting the potential for this compound to contribute to antibiotic development .

Case Study 1: Anticancer Mechanism

A recent study explored the effects of 3-(2-Chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one on breast cancer cell lines. The findings revealed that treatment led to increased caspase activity, indicating apoptosis induction. The compound's mechanism involved disrupting mitochondrial integrity, leading to cell death .

Case Study 2: Enzyme Inhibition Profile

In an investigation focusing on enzyme inhibition, the compound was tested against several kinases involved in tumor growth. Results showed that it effectively inhibited mTOR activity at low concentrations, suggesting a promising avenue for further research into its therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations

Substituent Position Matters: The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl (CAS 89069-46-5), which may influence steric interactions and electronic effects. For example, in quinazolinone derivatives, 2-(2,4-dichlorophenoxy) substitution enhances anticonvulsant activity compared to 2-chlorophenoxy .

Biological Activity Trends: Sulfur-Containing Groups: Methylsulfanyl (SMe) and benzylsulfanyl (SBn) groups are common in kinase inhibitors () and anticonvulsants (). The SMe group in the target compound may confer similar bioactivity but with reduced steric hindrance compared to SBn. Chlorine Substitution: 2-Chlorophenyl groups are less frequently reported in active anticonvulsants than 2,4-dichlorophenoxy derivatives (e.g., compound 7f in ), which exhibit superior activity .

However, excessive lipophilicity may reduce solubility .

Synthetic Accessibility: The methylsulfanyl group in the target compound can be introduced via nucleophilic substitution, analogous to the synthesis of 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one (). Methylation agents (e.g., methyl iodide) would replace benzyl chloride in such protocols .

Research Implications and Gaps

- Activity Prediction : Based on structural analogs, the target compound may exhibit moderate anticonvulsant or kinase-inhibitory activity, but direct testing is needed.

- Optimization Opportunities: Introducing a 2,4-dichlorophenoxy group (as in ) or a piperazinyl moiety (as in 9a) could enhance bioactivity.

Biological Activity

3-(2-Chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one is a synthetic compound belonging to the pyrimidine family, characterized by its unique structure which includes a chlorophenyl group and a methylsulfanyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology, antimicrobial research, and enzyme inhibition.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 89069-44-3 |

| Molecular Formula | C17H13ClN2OS |

| Molecular Weight | 312.81 g/mol |

| IUPAC Name | 3-(2-chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one |

| InChI Key | OOJNOQAXBOFJJB-UHFFFAOYSA-N |

Anticancer Activity

Research indicates that compounds similar to 3-(2-Chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast, colon, and lung cancers. The mechanism of action often involves the induction of apoptosis through the activation of p53 and Bax pathways, which are crucial for programmed cell death .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that pyrimidine derivatives can exhibit inhibitory effects against a range of bacterial strains. The presence of the chlorophenyl and methylsulfanyl groups may enhance the interaction with microbial targets, leading to effective inhibition .

Enzyme Inhibition

One of the notable activities of this compound is its ability to inhibit specific enzymes. For instance, it has been investigated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. The compound showed promising results in reducing melanin synthesis in cellular models, indicating its potential use in treating hyperpigmentation disorders .

Case Studies

- Anticancer Evaluation : A study involved synthesizing various analogs of pyrimidine compounds and evaluating their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of related pyrimidine compounds against Staphylococcus aureus and Escherichia coli. The tested compounds showed varying degrees of antibacterial activity, with some derivatives achieving significant inhibition at concentrations as low as 10 µg/mL .

The biological activity of 3-(2-Chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to active sites on enzymes such as tyrosinase or other kinases involved in cancer proliferation.

- Receptor Modulation : It has potential interactions with cellular receptors that regulate growth and apoptosis.

- Disruption of Cellular Processes : By interfering with DNA replication or protein synthesis, this compound can effectively halt cancer cell growth.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Conventional Heating | Pyridine, 80°C, 6–8 hours | 60–70 | 90–95 | Scalability |

| Microwave Irradiation | Solvent-free, 150°C, 15–20 minutes | 75–85 | 95–98 | Time efficiency, higher yield |

Q. Considerations :

- Solvent choice (e.g., DMF vs. pyridine) affects reaction kinetics and byproduct formation.

- Catalytic additives (e.g., p-toluenesulfonic acid) can enhance cyclization efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 1250–1280 cm⁻¹ (C-S) confirm functional groups .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., torsion angles between aryl rings) .

Methodological Tip : For ambiguous NMR peaks (e.g., overlapping aromatic signals), use 2D-COSY or HSQC to assign protons and carbons unambiguously .

Basic: What preliminary biological assays are recommended to evaluate therapeutic potential?

Answer:

- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

Note : Use DMSO as a solvent control (<1% v/v) to avoid false positives from solvent toxicity .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts)?

Answer:

Contradictions often arise from solvent effects or tautomeric equilibria . For example:

- Solvent Polarity : In DMSO-d₆, the pyrimidinone C=O group may show downfield shifts (δ 165–170 ppm in ¹³C NMR) due to hydrogen bonding, whereas CDCl₃ produces upfield shifts .

- Tautomerism : The compound may exist as a keto-enol tautomer, leading to split peaks in NMR. Use variable-temperature NMR to identify dynamic equilibria .

Case Study : In microwave-synthesized batches, unexpected peaks at δ 3.1 ppm were traced to residual ethyl acetate; optimize purification via column chromatography (silica gel, hexane:EtOAc) .

Advanced: What mechanistic insights exist for cyclization and acylation steps?

Answer:

- N-Acylation : Anthranilic acid reacts with 2-chlorobenzoyl chloride via nucleophilic acyl substitution, forming an intermediate that undergoes intramolecular cyclization to yield the pyrimidinone ring .

- Microwave Effects : Dielectric heating accelerates ring closure by reducing activation energy (ΔG‡) by ~15–20 kJ/mol compared to thermal heating .

Computational Support : DFT calculations (e.g., B3LYP/6-31G*) model transition states and predict regioselectivity in substituent addition .

Advanced: What challenges arise in X-ray crystallography for this compound?

Answer:

- Crystal Growth : The compound’s low solubility in common solvents (e.g., hexane, EtOAc) necessitates slow evaporation from DMF/water mixtures .

- Disorder in Aryl Rings : Partial occupancy of chlorophenyl groups can reduce data quality. Mitigate by collecting data at 100 K to stabilize crystal lattice .

Q. Table 2: Crystallographic Data (Example)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.21 Å, b=12.34 Å, c=14.56 Å |

| R Factor | 0.055 |

| Resolution | 0.84 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.